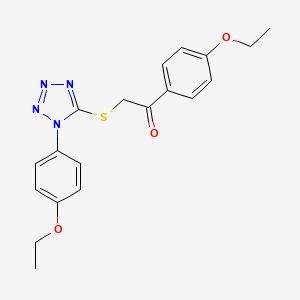

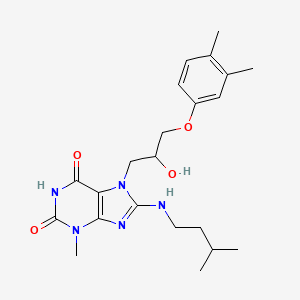

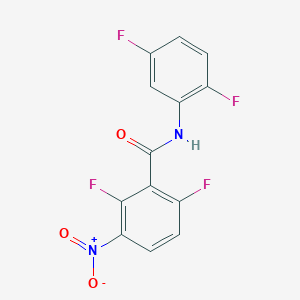

![molecular formula C27H32N6O4 B2743591 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1296346-42-3](/img/structure/B2743591.png)

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles often involve the use of highly electron-deficient 2-hydrazinopyridines . The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis

1,2,4-Triazoles have unique structure and properties and have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .科学的研究の応用

Antibacterial Agents

Compounds with the triazoloquinazoline core have been investigated for their antibacterial properties. The structural complexity and presence of multiple functional groups in such compounds allow for interactions with bacterial enzymes or proteins, potentially inhibiting their function. For instance, derivatives of triazoloquinazoline have shown activity against both Gram-positive and Gram-negative bacteria . The specific compound could be synthesized and tested for its efficacy as an antibacterial agent, comparing its activity to established antibiotics like ampicillin.

Anticancer Research

The triazoloquinazoline scaffold is also present in compounds explored for anticancer activities. These compounds can intercalate into DNA, disrupting the replication process in cancer cells. Molecular docking studies can be performed to predict the binding modes of such compounds with DNA or other relevant biomolecules . The compound could be synthesized and evaluated against various cancer cell lines to determine its potential as an anticancer agent.

Energetic Materials

Some triazoloquinazoline derivatives are known for their good thermal stability and detonation properties, making them candidates for energetic materials . The compound , with its specific substituents, could be analyzed for its thermal decomposition behavior and potential as a component in propellants or explosives.

Antimicrobial Agents

The nitrogen-containing heterocycles, such as triazoloquinazoline, are often explored for their antimicrobial activities. These compounds can be designed to target specific microbial pathways or structures, leading to the development of new antimicrobial drugs . The compound’s efficacy against a range of microbial strains could be a significant area of research.

Synthetic Methodology Development

The synthesis of complex molecules like triazoloquinazoline derivatives often requires innovative methodologies. Research into the development of new synthetic routes or the improvement of existing ones can lead to more efficient production of these compounds . The compound’s synthesis could serve as a case study for new catalytic processes or green chemistry approaches.

Biological Evaluation for Other Therapeutic Areas

Beyond antibacterial and anticancer applications, triazoloquinazoline derivatives can be evaluated for a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anti-asthmatic effects . The compound could be part of a high-throughput screening to identify new leads for various therapeutic areas.

作用機序

特性

IUPAC Name |

4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O4/c1-17(2)14-28-23(35)19-11-12-20-21(13-19)33-25(31(24(20)36)15-18-9-7-6-8-10-18)30-32(26(33)37)16-22(34)29-27(3,4)5/h6-13,17H,14-16H2,1-5H3,(H,28,35)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNZVBOCSWGAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

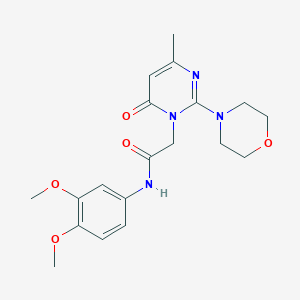

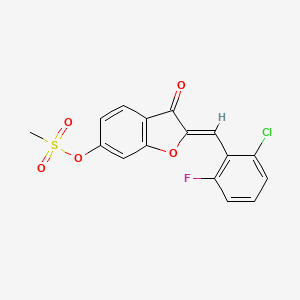

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)

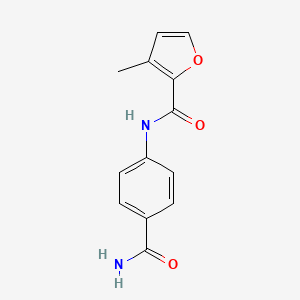

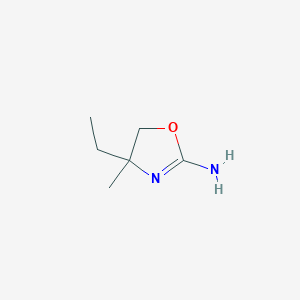

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)

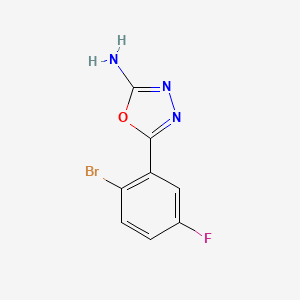

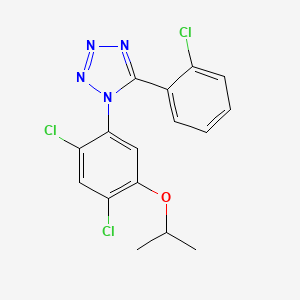

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)

![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2743530.png)